REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10]C)[C:6]([CH3:12])=[C:5]([CH3:13])[C:4]=1[O:14]C.C(#N)C.O=[N+]([O-])[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[Ce+4].[NH4+].[NH4+]>O>[Cl:1][CH2:2][C:3]1[C:4](=[O:14])[C:5]([CH3:13])=[C:6]([CH3:12])[C:7](=[O:10])[C:8]=1[CH3:9] |f:2.3.4.5.6.7.8.9.10|
|
Name
|
|
Quantity
|
6.37 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C(=C(C(=C1C)OC)C)C)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
After 1 h the reaction mixture was extracted with MTBE (3×50 mL)
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The combined MTBE layers were then washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C(C(=C(C(C1C)=O)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.49 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |